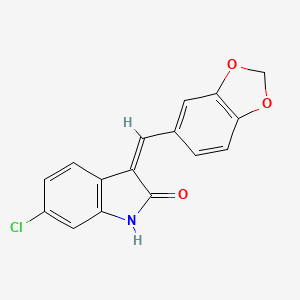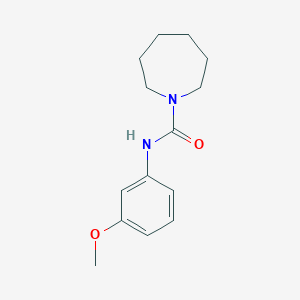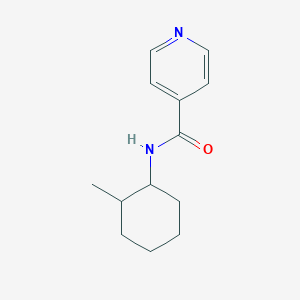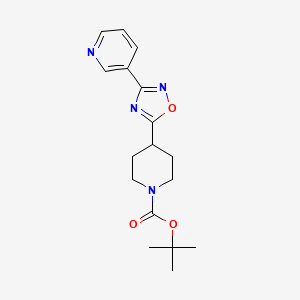
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
科学研究应用
Compound X has been studied for its potential applications in a variety of scientific fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuropharmacology, compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, compound X can prevent the proliferation of cancer cells and promote the survival of neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, compound X has been shown to promote cell survival and protect against oxidative stress and inflammation. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potency and specificity. Compound X has been shown to have a high affinity for its target proteins and enzymes, making it an effective tool for studying their function. Additionally, compound X has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using compound X in lab experiments is its solubility. Compound X is poorly soluble in water and other common solvents, which can make it difficult to work with in certain experimental settings.
未来方向
There are several areas of future research that could be explored with compound X. One area of interest is the development of new derivatives of compound X with improved solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of compound X in other disease states, such as inflammatory disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on cellular signaling pathways.
合成方法
Compound X can be synthesized using a variety of methods. One commonly used method involves the condensation of 6-chloroindole-2,3-dione with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This reaction yields compound X as a yellow solid with a melting point of 267-269°C.
属性
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-2-3-11-12(16(19)18-13(11)7-10)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRJJMIUDWZEGS-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)